An In-depth Technical Guide to the Chemical Structure and Physical Properties of 2-(4-Iodobenzoyl)thiazole
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 2-(4-Iodobenzoyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure and physical properties of 2-(4-Iodobenzoyl)thiazole, a molecule of interest in medicinal chemistry and materials science. This document synthesizes available data to offer insights into its molecular architecture, spectroscopic signature, and key physical characteristics. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide provides expert analysis based on foundational chemical principles and comparative data from analogous structures.
Introduction
The thiazole ring is a cornerstone in heterocyclic chemistry, forming the backbone of numerous biologically active compounds and functional materials.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design and a versatile component in the development of novel organic materials. The introduction of a 4-iodobenzoyl substituent to the 2-position of the thiazole ring creates a molecule, 2-(4-Iodobenzoyl)thiazole, with potential applications stemming from the combined properties of these two moieties. The iodo-substituent, in particular, can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can also impart specific physical properties, including increased molecular weight and potential for halogen bonding.
This guide aims to provide a comprehensive resource on the chemical and physical properties of 2-(4-Iodobenzoyl)thiazole, catering to the needs of researchers and professionals in drug development and materials science.
Chemical Structure and Identification
The fundamental identification and structural details of 2-(4-Iodobenzoyl)thiazole are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-(4-Iodobenzoyl)thiazole | - |
| CAS Number | 1378668-15-5 | [2] |
| Molecular Formula | C₁₀H₆INOS | [2] |
| Molecular Weight | 315.13 g/mol | [2] |
| SMILES | Ic1ccc(cc1)C(=O)c1nccs1 | [2] |
| InChI | InChI=1S/C10H6INOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | [2] |
Molecular Structure Visualization
The two-dimensional structure of 2-(4-Iodobenzoyl)thiazole, illustrating the connectivity of the 4-iodobenzoyl group to the thiazole ring, is presented below.
Caption: 2D structure of 2-(4-Iodobenzoyl)thiazole.
Spectroscopic Properties (Predicted and Inferred)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazole and the 4-iodophenyl rings.
-
Thiazole Protons: The two protons on the thiazole ring are expected to appear as doublets in the downfield region, typically between 7.0 and 9.0 ppm.[3][4] The exact chemical shifts will be influenced by the electron-withdrawing nature of the benzoyl group.
-
4-Iodophenyl Protons: The protons on the 4-iodophenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. These are expected in the aromatic region, likely between 7.5 and 8.5 ppm. The protons ortho to the iodine atom will have a different chemical shift from those ortho to the carbonyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected to be in the range of 180-200 ppm.[5][6]
-
Thiazole Carbons: The carbons of the thiazole ring typically resonate between 110 and 170 ppm.[7][8]
-
4-Iodophenyl Carbons: The carbons of the 4-iodophenyl ring will show distinct signals in the aromatic region (120-140 ppm), with the carbon attached to the iodine atom exhibiting a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1700 cm⁻¹.[6][9]
-
C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds of the thiazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.[10][11]
-
C-I Stretch: The carbon-iodine stretching vibration is expected to be observed in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 315. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom and one sulfur atom. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the thiazole ring, as well as loss of the iodine atom.[12]
Physical Properties (Predicted)
Experimentally determined physical properties for 2-(4-Iodobenzoyl)thiazole are not widely reported. The following are predicted properties based on its chemical structure.
| Property | Predicted Value/Characteristic |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, likely above 100 °C, due to its molecular weight and potential for intermolecular interactions. |
| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. Solubility in non-polar solvents like hexanes is expected to be low. It is predicted to be poorly soluble in water. |
| Appearance | Likely a crystalline solid, possibly with a pale yellow to off-white color. |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-(4-Iodobenzoyl)thiazole is not available in the reviewed literature, its synthesis can be envisioned through established synthetic methodologies for 2-acylthiazoles.
Proposed Synthetic Workflow
A plausible synthetic route would involve the reaction of a 2-lithiated or 2-Grignard thiazole derivative with 4-iodobenzoyl chloride. This approach is a common method for the acylation of heterocyclic compounds.
Caption: Proposed synthetic workflow for 2-(4-Iodobenzoyl)thiazole.
Experimental Protocol (Hypothetical):
-
Preparation of 2-Lithiothiazole: To a solution of thiazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes would be added dropwise. The reaction mixture would be stirred at this temperature for a specified period to ensure complete formation of the 2-lithiothiazole intermediate.
-
Acylation: A solution of 4-iodobenzoyl chloride in anhydrous THF would then be added dropwise to the solution of 2-lithiothiazole at -78 °C.
-
Quenching and Work-up: The reaction would be allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield 2-(4-Iodobenzoyl)thiazole.
Conclusion
2-(4-Iodobenzoyl)thiazole is a molecule with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its chemical structure and predicted physical and spectroscopic properties based on available data and established chemical principles. While direct experimental data remains scarce, the information presented here offers a solid foundation for researchers interested in the synthesis, characterization, and application of this and related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.
References
- Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074.
-
ResearchGate. (n.d.). Complete 13C-NMR assignment of compound 2e. Retrieved from [Link]
- Bahjat, S. A. (2021).
-
Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]
-
MolPort. (n.d.). 2-(4-iodobenzoyl)-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (2021). Liquid Crystals of 2,4-Substituted-1,3-Thiazole Derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
-
Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. (n.d.). Retrieved from [Link]
-
One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. (n.d.). Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2026, March 10). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodobenzothiazole. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Thiazole (FDB000907). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. PubMed. Retrieved from [Link]
-
AZoM. (2012, September 26). Stainless Steel Grade 15-5 (UNS S15500). Retrieved from [Link]
-
Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2025, August 9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Retrieved from [Link]
-
Service Steel Aerospace. (n.d.). 15-5 PH Stainless Steel - AMS 5659. Retrieved from [Link]
-
AK Steel. (n.d.). ARMCO® 15-5 PH® VAC CE. Retrieved from [Link]
-
MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, March 15). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Retrieved from [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Retrieved from [Link]
-
Spacematdb. (n.d.). 15-5 PH Stainless Steel Sheet. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
Sources
- 1. Thiazole [webbook.nist.gov]
- 2. 2-(4-iodobenzoyl)-1,3-thiazole | 1378668-15-5 | Buy Now [molport.com]
- 3. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
